2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide
Descripción
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological applications, including antitumor and kinase inhibitory activities . The molecule features a 4-chlorophenyl group at the 1-position of the pyrazolo-pyrimidine core, a thioacetamide linker at the 4-position, and an N-(2-ethoxyphenyl) acetamide moiety. The presence of the 4-chlorophenyl and 2-ethoxyphenyl groups may enhance lipophilicity and target binding, while the thioether linkage could influence metabolic stability .
Synthetic routes for analogous compounds involve condensation reactions between pyrazolo-pyrimidine precursors and substituted acetamides under acidic or basic conditions. For example, polyphosphoric acid-mediated cyclization at 140°C is a common method for forming the pyrazolo-pyrimidine core , while coupling with α-chloroacetamides in DMF with K₂CO₃ is used to introduce acetamide side chains .
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-2-29-18-6-4-3-5-17(18)26-19(28)12-30-21-16-11-25-27(20(16)23-13-24-21)15-9-7-14(22)8-10-15/h3-11,13H,2,12H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJONMKYOLRQAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide is a novel derivative of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 460.94 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a thioether and an ethoxyphenyl acetamide moiety, which may contribute to its pharmacological properties.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound's thioether linkage may enhance its binding affinity to the target enzymes.
Anticancer Activity
The anticancer potential of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide has been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | CDK2 Inhibition |
| HCT-116 (Colon Cancer) | 6.2 | Induction of Apoptosis |
| TK-10 (Renal Cancer) | 8.0 | Cell Cycle Arrest |
These results suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, primarily through the inhibition of CDK2 and subsequent apoptotic pathways .
Additional Biological Activities
Beyond its anticancer effects, this compound may also possess other biological activities:
- Antimicrobial Properties : Preliminary studies indicate potential antibacterial effects against Gram-positive bacteria.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Study on CDK Inhibitors : A research article demonstrated that derivatives similar to our compound inhibited CDK2 effectively and showed selective cytotoxicity towards cancer cells while sparing normal cells .
- In Vivo Studies : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives exhibited reduced tumor sizes and prolonged survival compared to controls. This suggests a significant therapeutic window for these compounds .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- Substituent Impact on Activity : The 4-chlorophenyl group (Target, ) is associated with kinase inhibition, while fluorophenyl derivatives (e.g., ) may improve metabolic stability.
- Thioether vs.
- Acetamide Modifications : The 2-ethoxyphenyl group in the target compound likely enhances solubility relative to the 4-trifluoromethoxyphenyl group in , which increases hydrophobicity.
Pharmacological Profile
- Antitumor Activity : Pyrazolo[3,4-d]pyrimidines are established purine mimetics with antitumor properties . The target compound’s 4-chlorophenyl and ethoxyphenyl groups may synergize to enhance DNA intercalation or kinase inhibition.
Métodos De Preparación
Traditional Cyclocondensation Approach
Intermediate A is synthesized via cyclocondensation of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with formamide or urea under acidic conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Formamide, HCl (cat.) |
| Temperature | 120–130°C |
| Time | 8–12 hours |
| Yield | 68–72% |
Mechanistic studies indicate nucleophilic attack by the amino group on the carbonitrile, followed by cyclization and dehydration.
Microwave-Assisted Optimization
Microwave irradiation reduces reaction time to 25–40 minutes while maintaining yields at 70–75%. This method enhances energy efficiency and minimizes side-product formation.
Synthesis of Intermediate B: Thioacetamide Precursor
Chloroacetylation of 2-Ethoxyaniline
2-Ethoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:
$$
\text{2-Ethoxyaniline} + \text{ClCH}2\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 0–5°C}} \text{2-Chloro-N-(2-ethoxyphenyl)acetamide} \quad
$$
Optimized Parameters
Thioether Bridge Formation
Nucleophilic Displacement Strategy
Intermediate A undergoes thiolation with thiourea or potassium thiocyanate, followed by coupling with Intermediate B:
Step 1: Thiolation of Pyrazolo[3,4-d]pyrimidin-4-one
$$
\text{Intermediate A} + \text{NH}2\text{CSNH}2 \xrightarrow[\text{HCl}]{\text{Ethanol, reflux}} \text{6-Mercapto-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one} \quad
$$
Step 2: Alkylation with Intermediate B
$$
\text{6-Mercapto derivative} + \text{Intermediate B} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 60°C}} \text{Target Compound} \quad
$$
Critical Parameters
| Variable | Impact on Yield |
|---|---|
| Base (K₂CO₃ vs. Et₃N) | K₂CO₃ improves regioselectivity (92% vs. 78%) |
| Solvent polarity | DMF > DMSO > THF |
| Temperature | 60°C optimal; higher temps cause decomposition |
One-Pot Tandem Synthesis
Recent advances enable a streamlined one-pot approach combining cyclocondensation, thiolation, and alkylation:
Procedure
- React 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with formamide and thiourea in ethanol under reflux (6 hours).
- Add Intermediate B and K₂CO₃ directly to the reaction mixture.
- Stir at 60°C for 3 hours.
Advantages
Catalytic and Green Chemistry Innovations
Palladium-Catalyzed C–S Coupling
Arylthiol derivatives of Intermediate A couple with 2-bromo-N-(2-ethoxyphenyl)acetamide using Pd(PPh₃)₄ catalyst:
$$
\text{ArSH} + \text{BrCH}2\text{CONHC}6\text{H}4\text{OEt} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Et}3\text{N, DMF}} \text{Target Compound} \quad
$$
Conditions
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques achieve 82% yield in 90 minutes by eliminating solvents and enhancing reaction kinetics.
Analytical and Spectroscopic Validation
Key Characterization Data
Yield Optimization and Scalability Challenges
Comparative Yield Data
| Method | Lab-Scale Yield | Pilot-Scale Yield |
|---|---|---|
| Traditional stepwise | 58% | 47% |
| One-pot tandem | 68% | 54% |
| Mechanochemical | 82% | 63% |
Scale-up issues arise from exothermic reactions during thiolation and solvent recovery inefficiencies.
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Chlorophenylhydrazine | 320 | 34% |
| Chloroacetyl chloride | 280 | 28% |
| Palladium catalyst | 12,000 | 22% |
Continuous-flow systems reduce Pd catalyst requirements by 40% through efficient recycling.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide?
- Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. A common approach includes:
Reacting 4-chlorophenyl derivatives with thioacetamide to introduce the sulfur bridge.
Acylation with 2-ethoxyphenyl acetamide groups under controlled conditions (e.g., 60–80°C in DMF).
Purification via column chromatography using silica gel and ethyl acetate/hexane gradients .
- Key Considerations : Catalyst selection (e.g., triethylamine for acylation) and solvent polarity significantly impact yield (typically 50–70%) .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR Spectroscopy : Confirms the presence of the 4-chlorophenyl group (δ 7.4–7.6 ppm) and ethoxyphenyl protons (δ 1.4 ppm for CH3, δ 4.0 ppm for OCH2) .
- Mass Spectrometry : Molecular ion peaks at m/z ~437.95 (consistent with C22H20ClN5OS) validate the molecular formula .
- FTIR : Stretching frequencies for thioamide (C=S, ~680 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
- Analytical Approach :
Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or varying the acetamide substituent). For example, fluorophenyl analogs show enhanced kinase inhibition, while methoxyphenyl derivatives exhibit better solubility .
Assay Optimization : Standardize cell lines (e.g., HepG2 for anticancer studies) and control for metabolic interference from the ethoxyphenyl group .
- Data Interpretation : Use docking simulations to correlate substituent effects with target binding (e.g., ATP-binding pockets in kinases) .
Q. What strategies optimize reaction yields for thioacetamide-containing analogs?
- Experimental Design :
- Temperature Control : Maintain <80°C during thioether bond formation to prevent decomposition .
- Catalyst Screening : Test bases like DBU or K2CO3 for improved acylation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of the pyrazolo-pyrimidine intermediate .
- Yield Improvement : Pilot reactions with microwave-assisted synthesis can reduce time (from 24h to 2h) and increase purity (>90%) .
Q. How do researchers validate target specificity in enzyme inhibition studies?
- Methodology :
Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to test selectivity across 100+ kinases.
Negative Controls : Compare activity against structurally similar inactive analogs (e.g., replacing thioacetamide with acetamide) .
Crystallography : Resolve co-crystal structures with targets (e.g., EGFR or VEGFR2) to confirm binding modes .
- Case Study : A fluorophenyl analog showed 10× higher selectivity for VEGFR2 over EGFR due to hydrophobic interactions with the 4-fluorine substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
